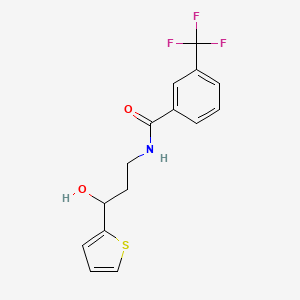

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2S/c16-15(17,18)11-4-1-3-10(9-11)14(21)19-7-6-12(20)13-5-2-8-22-13/h1-5,8-9,12,20H,6-7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKJKUFOWJBIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Hydroxypropyl Chain: The hydroxypropyl chain can be synthesized through the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent, followed by hydrolysis.

Attachment to Benzamide Core: The hydroxypropyl chain is then attached to the benzamide core through a nucleophilic substitution reaction. This step often requires the use of a strong base and an appropriate solvent to facilitate the reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include primary and secondary amines.

Substitution: Products vary depending on the nucleophile used, but can include substituted benzamides and thiophenes.

Scientific Research Applications

Pharmacological Properties

Antidepressant Activity

Recent studies have highlighted the potential antidepressant-like effects of compounds structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzamide. For instance, a related compound demonstrated significant antidepressant activity in animal models, suggesting that modifications in the structure can lead to enhanced pharmacological effects. The mechanism of action appears to involve modulation of serotonergic and noradrenergic systems, which are critical in managing mood disorders .

Case Study 1: Antidepressant Effects

In a study investigating the antidepressant properties of related compounds, researchers administered various doses to male Swiss mice, evaluating their behavior through established tests like the Forced Swimming Test (FST). Results indicated a dose-dependent response with significant reductions in immobility time, correlating with increased serotonergic activity .

Case Study 2: Structural Modifications for Enhanced Activity

Another research effort focused on modifying the trifluoromethyl group to assess its impact on biological activity. Variations led to compounds with improved binding affinity to serotonin receptors, indicating that slight changes in molecular structure can significantly influence therapeutic efficacy .

Potential Therapeutic Applications

Neuropharmacology

Given its potential effects on neurotransmitter systems, this compound may serve as a lead compound for developing new antidepressants or anxiolytics.

Anticancer Research

Compounds with similar structural motifs have been explored for anticancer properties. Preliminary studies suggest that modifications in the benzamide structure could enhance cytotoxicity against specific cancer cell lines, warranting further investigation into its potential applications in oncology .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the hydroxypropyl chain and thiophene ring can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzamide with structurally related benzamide derivatives:

Key Differences and Implications

(a) Trifluoromethyl vs. Chloro/Other Substituents

- The trifluoromethyl group in the target compound and enhances resistance to oxidative metabolism compared to chloro-substituted analogs like . This increases bioavailability in biological systems .

- Chloro substituents (e.g., in ) may improve binding to fungal targets but reduce metabolic stability .

(b) Thiophene vs. Phenyl/Ethynyl Side Chains

- Ethynyl substituents (e.g., in ) enable click chemistry for bioconjugation but may increase reactivity risks .

(c) Hydroxypropyl Side Chain

- The hydroxypropyl group in the target compound and enhances solubility in polar solvents, unlike hydrophobic cyclopropyl or tetrahydrofuran moieties in . This could favor agricultural formulations requiring water solubility .

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a spirocyclic structure and a sulfonamide moiety, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is , with a molecular weight of approximately 365.46 g/mol. The compound's structure includes a dioxaspirodecane core, which contributes to its rigidity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.46 g/mol |

| IUPAC Name | N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide |

| CAS Number | 899957-61-0 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function. This interaction is crucial for the compound's potential as an antimicrobial agent.

- Cell Signaling Modulation : The spirocyclic structure may provide specific binding interactions with cellular receptors or proteins, influencing signaling pathways involved in cell proliferation or apoptosis.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives often exhibit significant antimicrobial properties. A study evaluating various derivatives of sulfonamides found that compounds similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide showed effective inhibition against both gram-positive and gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.5 to 32 µg/mL depending on the bacterial strain tested.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have shown promising results:

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells indicating apoptosis, along with upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide exhibited superior activity compared to traditional sulfa drugs.

Case Study 2: Anticancer Activity

In another investigation involving the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (p < 0.05). Further analysis revealed alterations in cell cycle distribution and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.

Q & A

Q. Key Considerations :

- Reaction temperature (0–25°C) to control exothermicity.

- Monitoring via TLC or HPLC to confirm intermediate formation.

How is the compound characterized structurally?

Basic Question

Methodological Approach :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and trifluoromethyl groups. Key signals:

- Thiophene protons: δ 6.8–7.2 ppm (aromatic splitting patterns).

- Trifluoromethyl: δ -62 ppm (¹⁹F NMR) .

- X-ray Crystallography : Use Mercury CSD 2.0 (Cambridge Crystallographic Data Centre) to resolve crystal packing and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

What strategies are used to study structure-activity relationships (SAR) for this compound?

Advanced Question

SAR Workflow :

Core Modifications :

- Replace thiophene with furan or pyridine to assess aromatic ring effects on target binding .

- Substitute trifluoromethyl with cyano or nitro groups to evaluate electronic effects .

Biological Assays :

- Enzyme Inhibition : IC₅₀ determination using kinase or protease assays.

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with proteins like CXCR2 .

Q. Data Contradictions :

- shows thienyl derivatives enhance antiviral activity, but trifluoromethyl may reduce solubility, necessitating logP optimization .

How can researchers analyze the metabolic stability of this compound?

Advanced Question

In Vitro Methods :

- Liver Microsomes : Incubate with rat/human microsomes (37°C, NADPH cofactor) and quantify parent compound loss via LC-MS/MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Key Metrics : - Half-life (t₁/₂) >1 hour indicates favorable stability.

- Metabolite identification using UPLC-QTOF-MS.

What purification methods are effective for this compound?

Basic Question

Protocol :

- Column Chromatography : Use silica gel (200–300 mesh) with hexane/ethyl acetate (3:1 to 1:2 gradient).

- Recrystallization : Ethanol/water (4:1 v/v) yields >95% purity .

- HPLC Prep : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for challenging separations.

How can protein-binding interactions be investigated?

Advanced Question

Methodologies :

- Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., Bcl-2) on a sensor chip and measure binding kinetics (ka/kd) .

- Fluorescent Ligands : Design analogs with dansyl or BODIPY tags for fluorescence polarization assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.